Acetal

Description

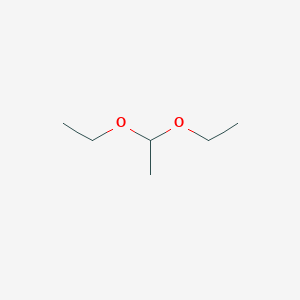

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKHKXVYLBGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30846-29-8 | |

| Record name | 1,1-Diethoxyethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30846-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6030607 | |

| Record name | Acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c. | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol) | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.08 (AIR= 1), Relative vapor density (air = 1): 4.1 | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

105-57-7 | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G14F9E2HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-148 °F (USCG, 1999), -100 °C | |

| Record name | ACETAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-Diethoxyethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetal functional groups are of paramount importance in organic synthesis and medicinal chemistry, often employed as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[1][2] The formation of an this compound from a carbonyl compound and an alcohol is a reversible reaction that is catalyzed by acid.[3] Understanding the intricacies of the acid-catalyzed this compound formation mechanism is crucial for optimizing reaction conditions, maximizing yields, and designing synthetic strategies in drug development and other chemical sciences. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

The Core Mechanism of Acid-Catalyzed this compound Formation

The conversion of an aldehyde or ketone to an this compound in the presence of an alcohol and an acid catalyst proceeds through a two-stage mechanism involving the initial formation of a hemithis compound intermediate.[4] The entire process is a series of equilibrium steps, and the overall reaction can be driven to completion by manipulating the reaction conditions.[5]

The key steps in the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation to Form a Hemithis compound: A proton is transferred from the oxonium ion to a base (typically another molecule of the alcohol or the conjugate base of the acid catalyst) to yield a neutral hemithis compound. Hemiacetals are often unstable and exist in equilibrium with the starting carbonyl compound.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. This is often the rate-determining step of the reaction.[6]

-

Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation to Form the this compound: A final deprotonation step yields the neutral this compound product and regenerates the acid catalyst.[4]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of acid-catalyzed this compound formation.

Thermodynamic and Kinetic Considerations

The formation of acetals is a reversible process, and the position of the equilibrium is influenced by both thermodynamic and kinetic factors.

Thermodynamic Control

From a thermodynamic standpoint, the formation of acetals from aldehydes and ketones with simple alcohols is not always favorable. The reaction involves a decrease in entropy as two molecules (carbonyl compound and two alcohol molecules) are converted into two molecules (this compound and water), but with a loss of translational degrees of freedom.[5] However, the use of a diol to form a cyclic this compound is entropically more favorable as two molecules are converted into two, but with a significant increase in conformational rigidity.

To drive the equilibrium towards the formation of the this compound, Le Chatelier's principle is applied. This is typically achieved by:

-

Using a large excess of the alcohol: This increases the concentration of a reactant, shifting the equilibrium to the right.

-

Removing water as it is formed: This can be accomplished by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[4]

Kinetic Control

The rate of this compound formation is dependent on several factors, including the structure of the carbonyl compound and the alcohol, the concentration of the acid catalyst, and the temperature. Generally, aldehydes react faster than ketones due to less steric hindrance and the greater electrophilicity of the carbonyl carbon.

Quantitative Data

The following table summarizes the yields for the acetalization of various aldehydes with methanol, catalyzed by hydrochloric acid.

| Entry | Aldehyde | Time (min) | Conversion (%) | Yield (%) |

| 1 | Benzaldehyde | 30 | >99 | 98 |

| 2 | 4-Methylbenzaldehyde | 30 | >99 | 98 |

| 3 | 4-Methoxybenzaldehyde | 30 | >99 | 99 |

| 4 | 4-Chlorobenzaldehyde | 30 | >99 | 99 |

| 5 | 4-Nitrobenzaldehyde | 30 | >99 | 99 |

| 6 | 2-Chlorobenzaldehyde | 30 | >99 | 97 |

| 7 | Cinnamaldehyde | 30 | >99 | 99 |

| 8 | 2-Furaldehyde | 30 | >99 | 96 |

| 9 | Hexanal | 30 | >99 | 97 |

| 10 | Cyclohexanecarboxaldehyde | 30 | >99 | 98 |

Data sourced from a study on a versatile method for this compound formation using trace conventional acids.[7] The reactions were typically carried out with the aldehyde (2 mmol) and 0.1 mol % hydrochloric acid in methanol at ambient temperature.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis of acetals. The following protocols are adapted from Organic Syntheses, a trusted source for validated chemical preparations.

Synthesis of Cyclohexanone Diallyl this compound

This procedure demonstrates a transacetalization method, which is an alternative to the direct reaction of a ketone with an alcohol.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a fractionation column and a distillation head, combine 294 g (3 moles) of cyclohexanone, 343 g (3.3 moles) of acetone dimethyl this compound, 418 g (7.2 moles) of allyl alcohol, 1 L of benzene, and 0.2 g of p-toluenesulfonic acid monohydrate.[8]

-

First Distillation: Heat the mixture and distill until the acetone and the benzene-methanol azeotrope are completely removed. The head temperature should be maintained between 56–59 °C.[8]

-

Neutralization: Cool the reaction mixture below its boiling point and add a solution of 0.5 g of sodium methoxide in 20 ml of methanol with stirring.[8]

-

Second Distillation: Resume the distillation to remove unreacted allyl alcohol and benzene, first at atmospheric pressure and then under reduced pressure.[8]

-

Purification: The crude product is then purified by vacuum distillation to yield cyclohexanone diallyl this compound.

Synthesis of Cyclohexanone Dimethyl Ketal

This protocol describes the synthesis of a ketal from a ketone and an orthoformate, which serves as both a reactant and a dehydrating agent.

Methodology:

-

Reaction: A mixture of cyclohexanone (1 mol) and trimethyl orthoformate is reacted to form cyclohexanone dimethyl ketal.[9]

-

Transketalization (Optional): For the synthesis of other ketals, an alcohol (e.g., 5.0 mols of isobutanol) can be added, and the mixture is heated under reflux.[9]

-

Purification: The low-boiling-point components (methyl formate, methanol) are removed by distillation. The desired ketal is then isolated by further distillation.[9]

Conclusion

The acid-catalyzed formation of acetals is a fundamental and versatile reaction in organic synthesis. A thorough understanding of its multi-step, equilibrium-driven mechanism allows for the strategic manipulation of reaction conditions to achieve high yields of the desired products. The choice of catalyst, the management of the water byproduct, and the inherent reactivity of the carbonyl substrate are all critical parameters that must be considered. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling the efficient and effective application of this important transformation in the synthesis of complex molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Difference between acetal and ketal functional groups.

An In-depth Technical Guide to Acetal and Ketal Functional Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and drug development, a nuanced understanding of functional groups is paramount to the design and synthesis of complex molecules. Among these, acetals and ketals represent a critical class of compounds, often utilized as protecting groups for aldehydes and ketones.[1][2] While structurally similar, the subtle differences between acetals and ketals in terms of their formation, stability, and reactivity have profound implications for their application in multi-step syntheses and their role in the metabolic pathways of therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound and ketal functional groups, with a focus on the core distinctions relevant to professionals in research and drug development.

Core Differences: this compound vs. Ketal

The primary distinction between an this compound and a ketal lies in the substitution pattern of the central carbon atom, which dictates their origin and steric environment.

-

This compound: An this compound is formed from an aldehyde and is characterized by a central carbon atom single-bonded to two alkoxy (-OR) groups and at least one hydrogen atom.[4][5] The other substituent is an alkyl or aryl group.

-

Ketal: A ketal, derived from a ketone, possesses a central carbon atom bonded to two alkoxy (-OR) groups and two alkyl or aryl groups.[4][5]

Historically, the term "this compound" was used more broadly, but modern convention, while sometimes using the terms interchangeably, often distinguishes them based on their carbonyl precursor. The IUPAC has clarified that ketals are a subset of acetals.[6]

Formation of Acetals and Ketals

Both acetals and ketals are synthesized through the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with two equivalents of an alcohol.[5] The reaction proceeds via a hemithis compound or hemiketal intermediate, respectively.[5]

The formation is a reversible equilibrium process.[5][6] To drive the reaction to completion and achieve high yields of the this compound or ketal, the water generated during the reaction must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[6][7]

Stability and Reactivity

Acetals and ketals are generally stable compounds, particularly under neutral to strongly basic conditions.[4][7][8] This inertness to bases and nucleophiles is the cornerstone of their utility as protecting groups in organic synthesis.[1][7][9] For instance, an aldehyde or ketone can be protected as an this compound or ketal while other parts of the molecule undergo reactions with strong nucleophiles like Grignard reagents or lithium aluminum hydride.[2][7][8]

However, the stability of acetals and ketals is compromised in the presence of acid. Under acidic conditions, especially in the presence of water, they undergo hydrolysis to regenerate the parent aldehyde or ketone and the corresponding alcohol.[1][4] This acid-lability allows for the deprotection of the carbonyl group once the desired chemical transformations elsewhere in the molecule are complete.[1]

The rate of hydrolysis is a critical parameter and is highly dependent on the structure of the this compound or ketal. Substituent effects can alter the hydrolysis rates by several orders of magnitude.[10] Generally, factors that stabilize the intermediate carbocation formed during hydrolysis will increase the rate of cleavage.[11] For example, electron-donating groups attached to the this compound or ketal structure can significantly accelerate hydrolysis.[12]

Quantitative Data on Hydrolysis Rates

The kinetics of this compound and ketal hydrolysis are of significant interest in various applications, including the design of prodrugs and controlled-release systems. The following table summarizes the relative hydrolysis rates for a selection of acetals and ketals under acidic conditions.

| This compound/Ketal Derivative | Relative Hydrolysis Rate | Conditions | Reference |

| Acetone-derived ketal | 1 | pH 5 | [12] |

| Cyclopentanone-derived ketal | ~0.5x | pH 5 | [12] |

| Cyclohexanone-derived ketal | ~0.14x | pH 5 | [12] |

| Benzylidene this compound (unsubstituted) | Slower than acetone ketal | TFA | [12] |

| Benzylidene this compound (p-methoxy) | Significantly faster | pH 5 | [12] |

| Benzylidene this compound (p-trifluoromethyl) | Significantly slower | TFA | [12] |

Note: The rates are relative and intended for comparative purposes. Absolute rates are dependent on specific reaction conditions such as pH, temperature, and solvent.

Experimental Protocols

General Protocol for this compound/Ketal Formation

Objective: To protect a carbonyl group as a cyclic this compound using ethylene glycol.

Materials:

-

Aldehyde or ketone

-

Ethylene glycol (1.1 equivalents)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone, ethylene glycol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by TLC or GC until the starting carbonyl compound is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound/ketal.

-

Purify the product by distillation or column chromatography as needed.

General Protocol for this compound/Ketal Deprotection (Hydrolysis)

Objective: To deprotect an this compound/ketal to regenerate the carbonyl group.

Materials:

-

This compound or ketal

-

Acetone/Water or THF/Water (solvent mixture)

-

Hydrochloric acid (catalytic amount) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the this compound or ketal in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting aldehyde or ketone by distillation or column chromatography if necessary.

Visualizing Reaction Mechanisms

This compound Formation

Caption: Acid-catalyzed formation of an this compound from an aldehyde.

This compound as a Protecting Group Workflow

Caption: Workflow for using an this compound as a protecting group.

Conclusion

The distinction between this compound and ketal functional groups, while rooted in a simple structural difference, has significant practical consequences in organic synthesis and medicinal chemistry. Their shared stability in basic media and lability in acidic conditions make them invaluable as protecting groups for aldehydes and ketones. A thorough understanding of their formation, reactivity, and the kinetics of their hydrolysis is essential for researchers and drug development professionals aiming to design efficient synthetic routes and to predict the metabolic fate of complex molecules. The strategic application of this compound and ketal chemistry continues to be a powerful tool in the creation of novel therapeutics and advanced materials.

References

- 1. youtube.com [youtube.com]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. organicchemexplained.com [organicchemexplained.com]

- 4. difference.wiki [difference.wiki]

- 5. This compound Group | Formation, Structure & Mechanism | Study.com [study.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electronic and Steric Effects in Acetal Formation

Introduction: The Dual Nature of the Carbonyl and the Genesis of Acetals

In the landscape of organic synthesis, the carbonyl group stands as a cornerstone of reactivity. Its inherent polarity, a direct consequence of the oxygen atom's superior electronegativity, renders the carbonyl carbon a prime target for nucleophilic attack. The formation of acetals—geminal diethers derived from aldehydes or ketones—is a classic manifestation of this reactivity. This reaction, however, is not a simple, one-dimensional process. It is a finely balanced interplay of electronic and steric forces that dictates reaction rates, equilibrium positions, and even the stereochemical outcomes of the products.

This guide provides an in-depth exploration of these controlling factors. We will dissect the acid-catalyzed mechanism, illuminate how electronic effects activate the substrate and stabilize key intermediates, and quantify how steric hindrance governs the relative reactivity of different carbonyl compounds and alcohols. For the researcher, scientist, or drug development professional, a mastery of these principles is not merely academic; it is fundamental to the strategic design of synthetic routes, particularly in the ubiquitous application of acetals as protecting groups for aldehydes and ketones.[1][2][3]

I. The Core Mechanism: An Acid-Catalyzed Journey from Carbonyl to Acetal

The conversion of an aldehyde or ketone to an this compound is a reversible process that requires an acid catalyst; it does not proceed under neutral or basic conditions.[4] The reaction proceeds through a hemithis compound intermediate, which is typically unstable and exists in equilibrium with the starting carbonyl compound.[5][6] To drive the reaction to completion, the equilibrium must be shifted towards the this compound product, a feat commonly achieved by using a large excess of the alcohol or, more efficiently, by removing the water byproduct as it forms.[4][7]

The mechanism can be delineated into seven discrete, yet interconnected, steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon. This "activation" step is crucial as alcohols are generally weak nucleophiles.[7][8][9]

-

First Nucleophilic Attack: A molecule of alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8][10]

-

First Deprotonation: A base (typically another alcohol molecule) removes a proton from the attacking oxygen, yielding a neutral hemithis compound.[6][9]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6][10][11]

-

Loss of Water and Formation of an Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule. This step is facilitated by the lone pair of the adjacent oxygen, which forms a π-bond to create a resonance-stabilized oxocarbenium ion. This SN1-type pathway is favored over a direct SN2 displacement, which is sterically hindered.[7][8][11]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxocarbenium ion.[8][12]

-

Final Deprotonation: A base removes the final proton, yielding the neutral this compound product and regenerating the acid catalyst.[6][12]

Caption: Acid-catalyzed mechanism of this compound formation.

II. The Influence of Electronic Effects

Electronic effects are the primary drivers of reactivity in this compound formation, governing both the activation of the carbonyl substrate and the stability of key intermediates.

A. Substrate Electrophilicity and Acid Catalysis

The fundamental reactivity of the carbonyl group is rooted in the polarization of the C=O bond. However, for a weak nucleophile like an alcohol, this inherent electrophilicity is often insufficient for a rapid reaction. Acid catalysis overcomes this kinetic barrier. The protonation of the carbonyl oxygen acts as a powerful electronic "switch," withdrawing electron density from the carbon and dramatically increasing its positive character.[7][8] This is why this compound formation is unfeasible in neutral or basic media, where this activation is absent.[4]

The nature of the substituents on the carbonyl compound also plays a crucial role.

-

Electron-withdrawing groups (EWGs) attached to the carbonyl carbon (e.g., in chloral) enhance its partial positive charge, making it more electrophilic and accelerating the rate of nucleophilic attack.

-

Electron-donating groups (EDGs) , such as the two alkyl groups in a ketone, decrease the electrophilicity of the carbonyl carbon compared to an aldehyde, contributing to their lower reactivity.[13]

B. The Anomeric Effect: A Stereoelectronic Imperative

In the realm of cyclic acetals, particularly those found in carbohydrates, a profound stereoelectronic phenomenon known as the anomeric effect comes into play.[14][15] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C1 carbon in an aldose, which is the this compound carbon) to occupy the axial position, a conformation that would be considered sterically disfavored.[14][16]

The origin of the anomeric effect is not steric, but electronic. It arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom (endocyclic oxygen) and the antibonding orbital (σ) of the bond between the anomeric carbon and the exocyclic substituent.[14] This n → σ donation is stereoelectronically dependent; it is maximized when the lone-pair orbital and the σ* orbital are anti-periplanar (oriented 180° to each other), a condition perfectly met when the substituent is in the axial position. This interaction effectively delocalizes electron density, lowers the energy of the molecule, and stabilizes the axial conformer. In some cases, electrostatic repulsion between bond dipoles in the equatorial conformer can also contribute to its relative destabilization.[14]

Caption: The stabilizing n → σ* interaction of the anomeric effect.

III. The Role of Steric Effects

While electronic effects dictate whether a reaction is possible, steric effects often determine how fast it proceeds and where the equilibrium lies.

A. Substrate and Nucleophile Hindrance

The transition state for the nucleophilic attack on the carbonyl carbon involves a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This geometric shift brings substituents closer together, introducing steric strain.

-

Aldehydes vs. Ketones: Aldehydes are significantly more reactive towards this compound formation than ketones.[7][11] This is due to two primary factors:

-

Steric Hindrance: Aldehydes possess one small hydrogen atom and one larger R group attached to the carbonyl carbon. Ketones have two R groups, which present a much more crowded environment for the incoming alcohol nucleophile, thus increasing the activation energy of the attack.[17][18][19]

-

Electronic Effects: As mentioned, the two electron-donating alkyl groups of a ketone reduce the carbonyl carbon's electrophilicity more than the single alkyl group of an aldehyde.

-

-

Alcohol Structure: The steric bulk of the alcohol nucleophile also impacts the reaction rate. Primary alcohols (e.g., methanol, ethanol) react most readily. Secondary alcohols (e.g., isopropanol) are slower, and tertiary alcohols (e.g., tert-butanol) are generally too sterically hindered to form acetals under standard conditions.[20]

| Carbonyl Substrate | Alcohol | Relative Rate of this compound Formation | Primary Controlling Factor(s) |

| Formaldehyde | Methanol | Very Fast | Minimal Steric Hindrance, High Electrophilicity |

| Acetaldehyde | Methanol | Fast | Low Steric Hindrance |

| Acetone | Methanol | Moderate | Increased Steric Hindrance, Reduced Electrophilicity |

| Cyclohexanone | Methanol | Moderate | Steric Hindrance comparable to acyclic ketones |

| Di-tert-butyl ketone | Methanol | Very Slow / No Reaction | Severe Steric Hindrance |

| Acetone | tert-Butanol | Very Slow / No Reaction | Severe Steric Hindrance from Nucleophile |

B. The Thermodynamic Advantage of Cyclic Acetals

Reacting a carbonyl compound with a diol, such as ethylene glycol or 1,3-propanediol, to form a five- or six-membered cyclic this compound is often more favorable than forming an acyclic this compound from two separate alcohol molecules.[4][6][11] This preference is largely driven by entropy.

-

Acyclic this compound Formation: Carbonyl + 2 R'OH ⇌ this compound + H₂O (3 molecules → 2 molecules). This results in a net decrease in entropy (ΔS < 0), which is thermodynamically unfavorable.[8]

-

Cyclic this compound Formation: Carbonyl + Diol ⇌ Cyclic this compound + H₂O (2 molecules → 2 molecules). There is no significant change in the number of molecules, making the entropy change (ΔS ≈ 0) much less unfavorable.

This entropic advantage makes the formation of cyclic acetals a more efficient process, which is why they are frequently used as protecting groups.

Furthermore, in certain systems, the Thorpe-Ingold effect (or gem-disubstituent effect) can accelerate the rate of cyclization.[21][22] The presence of geminal substituents on the carbon backbone of the diol can decrease the bond angle between the reacting hydroxyl groups in the ground state. This pre-organization brings the reactive ends closer together, reducing the entropic penalty required to achieve the cyclization transition state and thus increasing the reaction rate.[21]

IV. Kinetic vs. Thermodynamic Control: Mastering the Equilibrium

This compound formation is the archetypal example of a reaction under thermodynamic control .[23][24] Because every step in the mechanism is reversible, the reaction will, given enough time and energy, reach a state of equilibrium. The final ratio of products to reactants is determined not by the rates of the forward or reverse reactions (kinetics), but by the relative Gibbs free energy (stability) of the species involved.[25][26][27]

To make this compound formation synthetically useful, Le Châtelier's principle must be exploited to drive the equilibrium to the product side. The most common strategies are:

-

Use of Excess Alcohol: A large excess of the alcohol can shift the equilibrium forward, but this is often inefficient.

-

Removal of Water: Actively removing the water byproduct is the most effective method. This is typically accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, or by adding a dehydrating agent like molecular sieves.[3][4][6]

Conversely, to reverse the reaction (this compound hydrolysis), the equilibrium is shifted in the opposite direction by adding a large excess of water in the presence of an acid catalyst.[28][29]

Caption: Shifting the equilibrium in this compound formation and hydrolysis.

V. Experimental Protocols & Applications

A deep understanding of the governing electronic and steric principles enables the precise application of this compound chemistry in complex syntheses.

A. Application: Acetals as Protecting Groups

The true power of acetals in synthesis lies in their role as protecting groups for aldehydes and ketones.[1] Their stability in neutral and basic/nucleophilic conditions, combined with their facile removal under mild acidic conditions, makes them ideal for temporarily masking the reactivity of a carbonyl group.[3]

A classic scenario involves the selective reduction of an ester in the presence of a ketone. A Grignard reagent or LiAlH₄ would react with both functional groups. By first protecting the more reactive ketone as an this compound, the nucleophilic reagent can be directed exclusively to the ester. Subsequent acidic workup removes the this compound, regenerating the ketone.[1][3]

Caption: Workflow for using an this compound as a protecting group.

B. Protocol: Synthesis of Cyclohexanone Ethylene this compound

This protocol details the formation of a cyclic this compound, a common protecting group strategy.

-

Objective: To protect the carbonyl group of cyclohexanone using ethylene glycol.

-

Reagents & Equipment:

-

Cyclohexanone (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

-

Toluene (solvent)

-

Round-bottom flask, Dean-Stark trap, condenser, heating mantle

-

-

Procedure:

-

Combine cyclohexanone, ethylene glycol, and p-TsOH in the round-bottom flask containing toluene.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill, and the denser water will be collected in the trap while the toluene returns to the flask.

-

Monitor the reaction's progress by observing the amount of water collected or by TLC/GC analysis.

-

Once the reaction is complete (no more water is formed), cool the mixture to room temperature.

-

Quench the reaction by washing with a mild aqueous base (e.g., NaHCO₃ solution) to neutralize the p-TsOH catalyst.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

-

C. Protocol: Hydrolysis of an this compound (Deprotection)

This protocol describes the removal of the this compound protecting group to regenerate the carbonyl.

-

Objective: To deprotect an this compound and recover the original carbonyl compound.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Aqueous acid (e.g., 1M HCl or H₂SO₄)

-

Organic co-solvent (e.g., acetone, THF)

-

Stir plate, flask

-

-

Procedure:

-

Dissolve the this compound in a suitable organic co-solvent to ensure miscibility.

-

Add the aqueous acid solution.

-

Stir the mixture at room temperature. The reaction may be gently heated if it is slow.

-

Monitor the disappearance of the starting this compound by TLC or GC.

-

Upon completion, neutralize the acid with a mild aqueous base (e.g., NaHCO₃).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the purified carbonyl compound.

-

VI. Conclusion

The formation of acetals is a reaction of fundamental importance, governed by a nuanced balance of electronic and steric phenomena. Electronic effects, amplified by acid catalysis, provide the necessary activation for the reaction to proceed and give rise to subtle stereochemical preferences like the anomeric effect. Simultaneously, steric effects act as a modulator, dictating the relative rates of reaction between different substrates and providing the thermodynamic impetus for the favored formation of cyclic structures. A comprehensive grasp of these principles is indispensable for the modern synthetic chemist, enabling the strategic manipulation of carbonyl reactivity and the elegant construction of complex molecular architectures.

References

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. leah4sci.com [leah4sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. embibe.com [embibe.com]

- 14. grokipedia.com [grokipedia.com]

- 15. fiveable.me [fiveable.me]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. researchgate.net [researchgate.net]

- 19. quora.com [quora.com]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.ucla.edu [chem.ucla.edu]

- 23. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]

- 24. imperial.ac.uk [imperial.ac.uk]

- 25. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. dalalinstitute.com [dalalinstitute.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

The Reversible World of Acetals: A Technical Guide to Formation and Hydrolysis for Researchers and Drug Development Professionals

Introduction

Acetal formation and its reverse reaction, hydrolysis, represent a cornerstone of synthetic organic chemistry and have found increasing application in the realm of drug development. The reversible nature of the this compound linkage, which is stable under neutral and basic conditions but cleavable under acidic conditions, makes it an ideal protecting group for carbonyl functionalities and a versatile pH-sensitive linker in drug delivery systems.[1][2][3] This technical guide provides an in-depth exploration of the core principles governing the reversibility of this compound formation and hydrolysis, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic insights.

The Equilibrium Dance: this compound Formation and Hydrolysis

This compound formation is an equilibrium reaction between a carbonyl compound (an aldehyde or a ketone) and an alcohol in the presence of an acid catalyst.[4][5] The reaction proceeds through a hemithis compound intermediate, which then reacts with a second alcohol molecule to form the this compound and water.[5] Conversely, this compound hydrolysis is the cleavage of an this compound back to its constituent carbonyl and alcohol components, a reaction also catalyzed by acid and driven by the presence of excess water.[4]

The position of the equilibrium is governed by Le Chatelier's principle. To favor this compound formation, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[6][7] Conversely, to drive the reaction toward hydrolysis, a large excess of water is employed.[4]

Factors Influencing the Equilibrium

Several factors influence the rate and equilibrium of this compound formation and hydrolysis:

-

pH: Acid catalysis is crucial for both the forward and reverse reactions.[4] this compound hydrolysis is significantly faster at lower pH values. This pH sensitivity is a key property exploited in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[8][9]

-

Structure of the Carbonyl Compound: Aldehydes are generally more reactive and form acetals more readily than ketones.[10] Electron-withdrawing groups on the carbonyl compound can increase the rate of hydrolysis.[11]

-

Structure of the Alcohol: Primary alcohols react more readily than secondary or tertiary alcohols. The use of a diol, such as ethylene glycol, leads to the formation of a more stable cyclic this compound.[12]

-

Temperature: Higher temperatures can increase the rate of both formation and hydrolysis.

-

Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the reaction, with the choice of catalyst influencing the reaction rate and conditions.[1]

Quantitative Data on this compound Reversibility

The following tables summarize quantitative data on the kinetics of this compound formation and hydrolysis, providing a comparative overview for researchers.

Table 1: Half-lives of this compound Hydrolysis at Different pH Values

| This compound/Ketal Derivative | pH 5.0 Half-life | pH 7.4 Half-life | Reference(s) |

| PEO-Drug Conjugate (this compound 1) | < 1 min | Slower | [3][8] |

| PEO-Drug Conjugate (this compound 2) | Several days | Slower | [3][8] |

| Cyclohexyloxypropan-2-yl derivative | - | - | [9] |

| Isopropoxypropan-2-yl derivative | - | - | [9] |

| Methoxypropan-2-yl derivative | - | - | [9] |

| Benzyloxypropan-2-yl derivative | - | - | [9] |

| 2,2,2-Trifluoroethyloxypropan-2-yl derivative | - | - | [9] |

Note: "Slower" indicates that the hydrolysis rate was significantly reduced at neutral pH compared to acidic pH, as reported in the source.

Table 2: Kinetic Data for this compound Formation in Simulated E-Liquids

| Aldehyde | Solvent | Relative Rate of Formation | This compound Yield at Equilibrium | Reference(s) |

| trans-Cinnamaldehyde | 100% Propylene Glycol | Fastest | Moderate | [13] |

| Benzaldehyde | 100% Propylene Glycol | Moderate | Highest | [13] |

| Vanillin | 100% Propylene Glycol | Slowest | Lowest | [13] |

Note: The study also found that higher ratios of glycerol to propylene glycol, the absence of water and nicotine, and the presence of benzoic acid generally lead to faster acetalization and higher yields.[13]

Mechanistic Pathways and Experimental Workflows

Visualizing the intricate steps of chemical reactions and experimental procedures is crucial for a deeper understanding. The following diagrams, rendered using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. prepchem.com [prepchem.com]

- 2. scispace.com [scispace.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis - Google Patents [patents.google.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Sweetness: A Technical Guide to Acetal and Glycosidic Bond Formation in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acetal and glycosidic bond formation, foundational reactions in carbohydrate chemistry with profound implications for glycobiology and the development of novel therapeutics. We will explore the core chemical principles, reaction mechanisms, and both chemical and enzymatic strategies for the synthesis of these vital linkages. This guide is designed to serve as a valuable resource for researchers and professionals engaged in the fields of organic chemistry, biochemistry, and drug discovery.

Fundamental Principles: The Chemistry of this compound and Glycosidic Bonds

Carbohydrates, in their cyclic forms, exist predominantly as hemiacetals or hemiketals.[1] The formation of an this compound from a hemithis compound is a cornerstone of carbohydrate chemistry, giving rise to the glycosidic bonds that link monosaccharides into complex oligosaccharides and polysaccharides.[1][2]

A glycosidic bond is a type of covalent bond that joins a carbohydrate (sugar) molecule to another group, which may or may not be another carbohydrate.[3] This bond is formed between the anomeric carbon of a monosaccharide and a hydroxyl group of another molecule in a condensation reaction, which results in the elimination of a water molecule.[3] The reverse reaction, the cleavage of a glycosidic bond, is a hydrolysis reaction that consumes a water molecule.[4]